5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine
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Overview
Description
5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position of the pyrimidine ring, a cyclopropylmethyl group attached to the nitrogen atom, and a prop-2-ynyl group also attached to the nitrogen atom. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the pyrimidine ring with cyclopropylmethyl halides under basic conditions.
Attachment of the Prop-2-ynyl Group: The final step involves the alkylation of the nitrogen atom with propargyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(cyclopropylmethyl)-N-methylpyrimidin-2-amine
- 5-Chloro-N-(cyclopropylmethyl)-N-ethylpyrimidin-2-amine
- 5-Chloro-N-(cyclopropylmethyl)-N-propylpyrimidin-2-amine
Uniqueness
5-Chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical and biological properties. This group can participate in additional chemical reactions, such as click chemistry, making the compound versatile for various applications.
Properties
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)-N-prop-2-ynylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-5-15(8-9-3-4-9)11-13-6-10(12)7-14-11/h1,6-7,9H,3-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWNTDOEHHCHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CC1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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